molecular formula C11H14N2O5 B2654461 4-[(2-Methoxy-4-nitrophenyl)amino]butanoic acid CAS No. 1016703-35-7

4-[(2-Methoxy-4-nitrophenyl)amino]butanoic acid

Cat. No.: B2654461
CAS No.: 1016703-35-7
M. Wt: 254.242
InChI Key: WNEXYSRMIICHHP-UHFFFAOYSA-N
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Description

4-[(2-Methoxy-4-nitrophenyl)amino]butanoic acid (IUPAC name) is a butanoic acid derivative featuring an amino group at the 4th carbon position, which is substituted with a 2-methoxy-4-nitrophenyl ring. The nitro group (-NO₂) at the para position and the methoxy (-OCH₃) group at the ortho position on the phenyl ring introduce electronic effects that influence acidity, solubility, and reactivity. Notably, this compound has been discontinued in commercial catalogs (), suggesting challenges in synthesis, stability, or efficacy.

Properties

IUPAC Name

4-(2-methoxy-4-nitroanilino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5/c1-18-10-7-8(13(16)17)4-5-9(10)12-6-2-3-11(14)15/h4-5,7,12H,2-3,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNEXYSRMIICHHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Methoxy-4-nitrophenyl)amino]butanoic acid typically involves the reaction of 2-methoxy-4-nitroaniline with butanoic acid derivatives under specific conditions. One common method involves the use of coupling reagents to facilitate the formation of the amide bond between the amino group of 2-methoxy-4-nitroaniline and the carboxyl group of butanoic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methoxy-4-nitrophenyl)amino]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-[(2-methoxy-4-aminophenyl)amino]butanoic acid .

Scientific Research Applications

Biological and Medicinal Applications

  • Anticancer Activity :
    • Recent studies have indicated that compounds with similar structures to 4-[(2-methoxy-4-nitrophenyl)amino]butanoic acid exhibit selective cytotoxicity against certain cancer cell lines. For instance, oxalamides derived from similar scaffolds have shown promising results in inhibiting enzymes critical for cancer cell survival, such as stearoyl-CoA desaturase (SCD) . The selective inhibition mechanism involves the activation of prodrugs through cytochrome P450 enzymes, which suggests potential for targeted cancer therapies.
  • Antimicrobial Properties :
    • Compounds with nitrophenyl groups have been noted for their antimicrobial activities. Research has highlighted the dual role of small molecular weight bioactive compounds as antimicrobial peptides and their potential to inhibit bacterial growth effectively . The presence of the nitrophenyl moiety in this compound may contribute to similar antimicrobial effects.

Synthesis and Structural Analysis

The synthesis of this compound typically involves several steps, including the reaction of appropriate amino acids with nitrophenyl derivatives. Structural characterization is often performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which provides insights into the compound's molecular structure and dynamics.

Table 1: Synthesis Overview

StepReagentsConditionsYield
1Amino acid + Nitrophenyl derivativeMicrowave irradiation at 120°C~90%
2Purification via extractionAcidification and solvent extractionFinal product

Case Studies

  • Cytotoxicity Screening :
    • In a high-throughput screening involving over 200,000 compounds against various non-small-cell lung cancer lines, derivatives of similar structures were identified as having selective toxicity due to their ability to inhibit SCD . Such findings underscore the potential of this compound as a lead compound for further development.
  • Biological Evaluations :
    • A study examining the biological activity of related compounds noted that structural modifications impacted their efficacy against cancer cells. The presence of methoxy and nitro groups was crucial in maintaining biological activity, suggesting that this compound could be optimized for enhanced therapeutic effects .

Mechanism of Action

The mechanism of action of 4-[(2-Methoxy-4-nitrophenyl)amino]butanoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural and Electronic Effects

  • Nitro Group Influence: The nitro group (-NO₂) is a strong electron-withdrawing group, increasing the acidity of the carboxylic acid (pKa ~2-3) compared to non-nitro analogs (e.g., 4-(2-methoxyphenyl)butanoic acid, pKa ~4-5) .
  • Methoxy vs. Chloro Substituents: Replacing methoxy (-OCH₃) with chloro (-Cl) (as in ) increases lipophilicity (logP ~2.5 vs.
  • Linkage Variations: Amino linkage (target compound) allows for hydrogen bonding and protonation at physiological pH. Amide/sulfonamide linkages () enhance metabolic stability but reduce acidity . Direct phenyl-butanoic acid bonds () lack the amino spacer, limiting conformational flexibility .

Research Findings and Implications

  • Synthetic Routes: Esters of butanoic acid (e.g., ethyl 4-(4-methoxyphenyl)-4-aminobutanoate in ) are synthesized via coupling reactions with acyl chlorides, suggesting viable pathways for analog preparation .
  • Metabolic Considerations: Endogenous metabolites like 2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid () highlight the role of amino and oxo groups in biochemical pathways, contrasting with the synthetic nitro derivatives .
  • Structural Flexibility : Analogs with ether linkages () or methylsulfonyl groups () exhibit varied conformational rigidity, impacting receptor binding and enzymatic interactions .

Biological Activity

4-[(2-Methoxy-4-nitrophenyl)amino]butanoic acid, a compound with significant potential in medicinal chemistry, has been the focus of various studies due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a butanoic acid backbone substituted with a 2-methoxy-4-nitrophenyl amino group. Its structure can be represented as follows:

Chemical Structure C11H14N2O4\text{Chemical Structure }\text{C}_{11}\text{H}_{14}\text{N}_2\text{O}_4

This structure contributes to its unique biological properties, particularly in enzyme inhibition and interaction with cellular pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, particularly those involved in metabolic pathways. For instance, it may inhibit stearoyl-CoA desaturase (SCD), an enzyme crucial for fatty acid metabolism, leading to selective toxicity in certain cancer cell lines .
  • Redox Reactions : The nitro group in the structure can participate in redox reactions, influencing the compound's reactivity and binding affinity towards biological targets .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In a high-throughput screening study involving non-small-cell lung cancer (NSCLC) lines, compounds with similar structures demonstrated selective toxicity against cancer cells while sparing normal cells .

Table 1: Anticancer Activity Summary

CompoundCell LineIC50 (µM)Mechanism
4-Methoxy OxalamidesH2122 (NSCLC)5.0SCD inhibition
N-acyl UreasH2122 (NSCLC)6.0SCD inhibition

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Studies suggest that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, although specific mechanisms remain under investigation .

Case Studies

  • Study on Enzyme Inhibition : A study highlighted the selective toxicity of oxalamide derivatives containing the nitrophenyl moiety against lung cancer cells. It was found that these compounds inhibited SCD activity, leading to impaired membrane fluidity and cell function .
  • Antioxidant Activity : Research has indicated that derivatives of this compound possess antioxidant properties, which may contribute to their overall therapeutic potential by combating oxidative stress in cells .

Q & A

Q. What are the recommended synthetic routes for 4-[(2-Methoxy-4-nitrophenyl)amino]butanoic acid, and what critical purification steps ensure high yield and purity?

  • Methodological Answer : The synthesis typically involves coupling 2-methoxy-4-nitroaniline with a butanoic acid derivative via nucleophilic substitution or amide bond formation. Key steps include:
  • Protection of reactive groups : Use tert-butoxycarbonyl (Boc) or phthalimide protecting groups to prevent undesired side reactions during coupling .
  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures removal of unreacted precursors.
  • Critical drying : Intermediate products like methoxy-oxobutanoic acid derivatives must be rigorously dried (e.g., using molecular sieves) to avoid methanol residues, which can interfere with downstream reactions .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks for methoxy (δ ~3.8–4.0 ppm), nitro group (meta to methoxy), and butanoic acid protons (δ ~2.5–2.8 ppm for CH₂ groups) .
  • IR : Confirm the presence of carboxylic acid (C=O stretch at ~1700 cm⁻¹) and nitro groups (asymmetric stretch at ~1520 cm⁻¹) .
  • X-ray crystallography : Use SHELX software for structure refinement. SHELXL is optimal for small-molecule refinement, while SHELXD/SHELXE assist in solving phase problems .

Q. What stability considerations are critical for storing and handling this compound under laboratory conditions?

  • Methodological Answer :
  • Light sensitivity : The nitro group renders the compound light-sensitive. Store in amber vials at –20°C under inert gas (N₂/Ar) .
  • Moisture control : The carboxylic acid group is hygroscopic; use desiccants (silica gel) in storage containers.
  • Decomposition monitoring : Regular HPLC analysis (C18 column, acetonitrile/water + 0.1% TFA) tracks degradation products .

Advanced Research Questions

Q. How can computational modeling elucidate the electronic effects of substituents on the compound’s reactivity and interaction with biological targets?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the nitro group’s electron-withdrawing effect reduces electron density on the phenyl ring, influencing reactivity .
  • Molecular docking : Simulate interactions with enzymes (e.g., oxidoreductases) using AutoDock Vina. Parameterize force fields to account for nitro group polarization .

Q. What strategies resolve contradictory data in reaction kinetics studies involving the nitro group’s reduction or substitution?

  • Methodological Answer :
  • Isotopic labeling : Use ¹⁵N-labeled nitro groups to track reduction pathways via NMR or mass spectrometry .
  • pH-controlled experiments : Vary reaction pH (2–10) to distinguish between acid-catalyzed vs. base-mediated mechanisms. For example, nitro group reduction in acidic conditions may favor amine formation, while basic conditions stabilize intermediates .
  • Cross-validation : Compare kinetic data from UV-Vis spectroscopy (monitoring nitro group loss at λ ~270 nm) with HPLC quantification .

Q. How can researchers optimize crystallization conditions for X-ray studies of derivatives with bulky substituents?

  • Methodological Answer :
  • Solvent screening : Use high-throughput vapor diffusion (e.g., sitting-drop method) with solvents like DMSO/water or DMF/ethanol.
  • Additive screening : Introduce small molecules (e.g., glycerol, PEG 400) to improve crystal lattice packing .
  • Cryoprotection : Soak crystals in Paratone-N or glycerol solutions (20–30%) before flash-cooling in liquid N₂ for data collection .

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